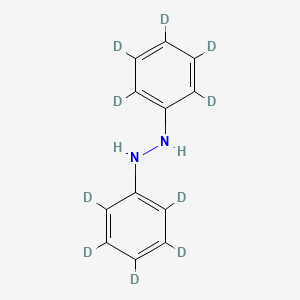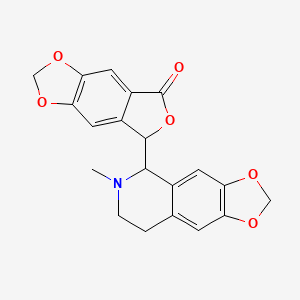
Decumbenine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decumbenine is a naturally occurring isoquinoline alkaloid, known for its unique chemical structure and potential applications in various scientific fields. Isoquinoline alkaloids are a significant class of compounds found in plants, and they often exhibit a wide range of biological activities. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The total synthesis of decumbenine B has been achieved through various methods. One notable method involves the use of Ru(III)-catalyzed direct ortho-hydroxymethylation of intermediate compounds. This method is efficient and minimizes the shortcomings of existing synthetic routes . The synthesis typically involves five steps, starting from commercially available materials, and results in an overall yield of 26.1% .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes developed in research laboratories can be adapted for larger-scale production. The use of metal-catalyzed reactions, such as those involving ruthenium, provides a scalable approach for the industrial synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Decumbenine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce this compound.
Substitution: Substitution reactions often involve reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Decumbenine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique structure makes it a useful building block for creating novel compounds.
Biology: this compound exhibits various biological activities, including antimicrobial and anticancer properties. It is used in studies to understand its mechanism of action and potential therapeutic applications.
Medicine: Research into this compound’s pharmacological properties suggests it may have potential as a therapeutic agent for treating certain diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which decumbenine exerts its effects involves interactions with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed that this compound interacts with cellular proteins and enzymes, leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Decumbenine can be compared with other isoquinoline alkaloids, such as:
Papaverine: Known for its vasodilatory properties.
Morphine: A potent analgesic used in pain management.
Codeine: An analgesic and antitussive agent.
Uniqueness: this compound’s uniqueness lies in its specific chemical structure and the potential for diverse biological activities. Unlike some other isoquinoline alkaloids, this compound has shown promise in various research applications, making it a compound of significant interest.
Eigenschaften
Molekularformel |
C20H17NO6 |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
5-(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-5H-furo[3,4-f][1,3]benzodioxol-7-one |
InChI |
InChI=1S/C20H17NO6/c1-21-3-2-10-4-14-15(24-8-23-14)5-11(10)18(21)19-12-6-16-17(26-9-25-16)7-13(12)20(22)27-19/h4-7,18-19H,2-3,8-9H2,1H3 |
InChI-Schlüssel |
GDFCROCCWCFYQI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2=CC3=C(C=C2C1C4C5=CC6=C(C=C5C(=O)O4)OCO6)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


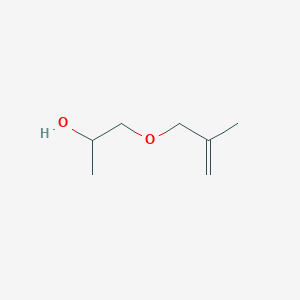
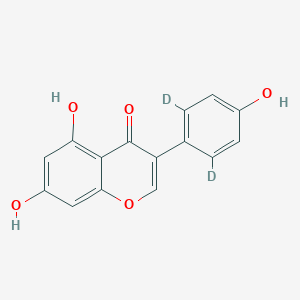
![2-Amino-1-[4-(4-methylphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13408507.png)
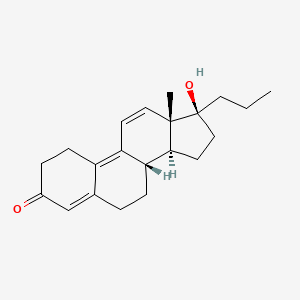
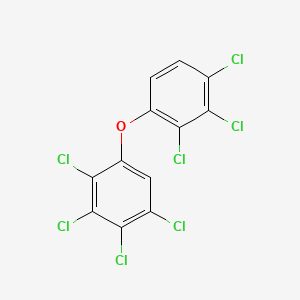
![N-[(E)-1-(4-Benzyl-piperazine-1-carbonyl)-2-(2-chloro-phenyl)-vinyl]-acetamide](/img/structure/B13408521.png)
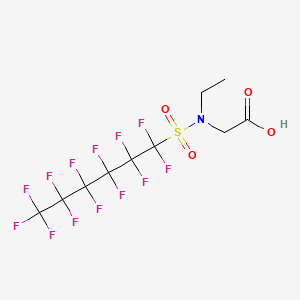
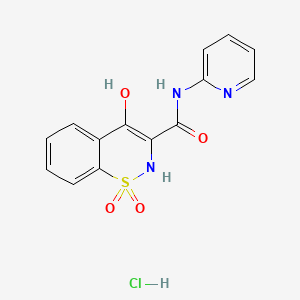
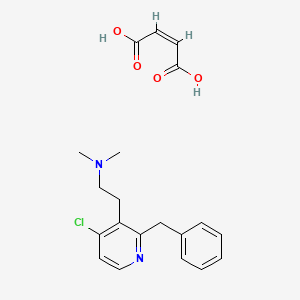
![[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 2,3,4-trihydroxybenzoate](/img/structure/B13408542.png)
![ethyl (6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B13408547.png)
![methyl 2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate](/img/structure/B13408566.png)
